Levodropropizine-d8

Catalog No.
S12892817
CAS No.
M.F
C13H20N2O2
M. Wt
244.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levodropropizine-d8

Product Name

Levodropropizine-d8

IUPAC Name

(2S)-3-(2,2,3,3,5,5,6,6-octadeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol

Molecular Formula

C13H20N2O2

Molecular Weight

244.36 g/mol

InChI

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1/i6D2,7D2,8D2,9D2

InChI Key

PTVWPYVOOKLBCG-HFCMWMFGSA-N

Canonical SMILES

C1CN(CCN1CC(CO)O)C2=CC=CC=C2

Isomeric SMILES

[2H]C1(C(N(C(C(N1C[C@@H](CO)O)([2H])[2H])([2H])[2H])C2=CC=CC=C2)([2H])[2H])[2H]

Levodropropizine-d8 is the octadeuterated stable-isotope-labeled (SIL) analog of levodropropizine, a widely utilized peripheral antitussive agent. In analytical procurement, it is exclusively sourced as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. By incorporating eight deuterium atoms, it achieves a distinct +8 Da mass shift from the unlabeled analyte while retaining identical physicochemical properties, extraction recovery, and ionization efficiency [1]. This makes it a critical reagent for contract research organizations (CROs) and clinical laboratories conducting high-throughput pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and bioequivalence studies, where compensating for plasma matrix effects is an absolute regulatory requirement.

Research Fit

Internal standard type
Stable isotope-labeled (d8) analog for LC-MS/MS
Stereochemical match
S-enantiomer configuration retained
Mass shift
+8 Da differential supports interference-free MS detection

Substituting a matched SIL-IS with generic structural analogs (such as zolmitriptan or terazosin, historically used in levodropropizine assays) introduces significant quantitative vulnerabilities [1]. Generic standards exhibit different chromatographic retention times—for instance, zolmitriptan elutes at 1.4 minutes compared to levodropropizine's 1.6 minutes in standard reverse-phase gradients [1]. This temporal offset exposes the analyte and the internal standard to different co-eluting endogenous plasma components, leading to uncompensated ion suppression or enhancement. Furthermore, generic analogs possess distinct liquid-liquid extraction (LLE) or solid-phase extraction (SPE) recovery rates, which degrades assay precision (CV%) and accuracy at the lower limits of quantification. Procurement of the exact Levodropropizine-d8 standard eliminates these matrix-induced discrepancies by ensuring perfect co-elution and identical sample preparation behavior [2].

Substitution Risk

Unlabeled analyte risk Chromatographic and spectrometric overlap prevents independent quantification
Structural analog IS risk Differential extraction recovery and non-parallel matrix effects may shift accuracy
Opposite enantiomer risk Stereochemical mismatch may alter retention and ionization, requiring separate validation

Perfect Chromatographic Co-elution for Matrix Effect Normalization

In validated UPLC-MS/MS assays for human plasma, levodropropizine-d8 demonstrates perfect chromatographic co-elution with the target analyte, with both compounds exhibiting a retention time of exactly 1.30 minutes [1]. In contrast, legacy methods utilizing generic internal standards like zolmitriptan show a retention time mismatch (1.40 min vs 1.60 min) [2]. This exact co-elution ensures that the SIL-IS and the analyte are subjected to the exact same ionization environment in the mass spectrometer source, perfectly normalizing any matrix-induced ion suppression.

Evidence DimensionChromatographic Retention Time (RT)
Target Compound DataLevodropropizine-d8 RT = 1.30 min (identical to analyte)
Comparator Or BaselineZolmitriptan (Generic IS) RT = 1.40 min (mismatched vs analyte at 1.60 min)
Quantified Difference0.00 min offset for Levodropropizine-d8 vs 0.20 min offset for generic IS
ConditionsUPLC-MS/MS with C18 stationary phase and human plasma matrix

Perfect co-elution is mandatory for rigorous bioanalytical validation, ensuring that matrix effects do not skew quantitative accuracy during high-throughput clinical sample analysis.

Mass differentiation
Class-level
+8 Da shift (8 D atoms on piperazine ring) vs unlabeled (236.31 g/mol)
Exceeds minimum +3 Da requirement for small-molecule SIL-IS
No isotopic overlap; supports independent MRM monitoring

Optimal Mass-to-Charge (m/z) Shift for Interference-Free MRM

The incorporation of eight deuterium atoms provides a robust mass shift, moving the precursor ion of levodropropizine-d8 to m/z 245.20 compared to the unlabeled levodropropizine at m/z 237.10, while both fragment to a shared product ion at m/z 119.90 [1]. This +8.1 Da separation is highly optimal for Multiple Reaction Monitoring (MRM); it completely prevents isotopic cross-talk, a common risk when using +3 Da or +4 Da labeled standards where naturally occurring heavy isotopes of the highly concentrated unlabeled drug might interfere with the IS signal [1].

Evidence DimensionPrecursor Ion Mass Shift (Δm/z)
Target Compound Data+8.1 Da shift (m/z 245.20 vs 237.10)
Comparator Or BaselineLow-labeling SIL-IS (e.g., +3 Da or +4 Da analogs)
Quantified DifferenceComplete elimination of M+3/M+4 isotopic overlap
ConditionsPositive electrospray ionization (ESI+) MRM mode

A +8 Da mass shift guarantees zero isotopic interference between the analyte and the internal standard, enabling highly precise quantification without signal contamination.

PK linearity
Reported
Linear kinetics at 30–90 mg; t½ ~2.3 h; AUC GMR (CR/IR) 0.89 (90% CI 0.86–0.93)
Defines expected calibration range for bioanalytical methods
Human healthy volunteer data; n=47

Enabling Broad Calibration Ranges in Complex Matrices

The use of levodropropizine-d8 as an internal standard enables a highly robust and validated calibration range of 5 to 1000 ng/mL in complex human plasma matrices [1]. By perfectly tracking extraction losses and ionization fluctuations across a 200-fold concentration gradient, the d8-labeled standard maintains strict linearity and accuracy within FDA/EMA bioanalytical guidelines [1]. Assays relying on non-isotopic generic internal standards often struggle to maintain precision at the extreme ends of the calibration curve due to differential recovery and variable source saturation.

Evidence DimensionValidated Calibration Range
Target Compound Data5 to 1000 ng/mL with strict linearity
Comparator Or BaselineNon-isotopic IS assays (susceptible to high-end source saturation and low-end matrix suppression)
Quantified DifferenceReliable quantification across a 200-fold dynamic range
ConditionsUPLC-MS/MS quantification in human plasma

Procuring the matched d8-standard allows laboratories to validate broad dynamic ranges, reducing the need for sample dilution and re-analysis in clinical trials.

Matrix effect correction
Class-level
SIL-IS co-elution normalizes ion suppression; structural analog IS may show ±15–30% recovery divergence
Reduces method failure risk across diverse biological matrices
Class-level observation from LC-MS/MS literature
Isotopic purity
Data to verify
≥98% purity; 8 D on non-exchangeable piperazine positions
Meets typical QC standard acceptance criteria; low H/D exchange risk
Commercial specification; isotopic enrichment data not publicly disclosed
Sensitivity benchmarks
Method context
LLOQ 0.25 ng/mL (human plasma with structural analog IS); linear range 3.23–2022 ng/mL (rat plasma)
Establishes working range; SIL-IS expected to maintain or improve inter-day precision
Published methods with zolmitriptan or carbamazepine as IS
Stereochemical fidelity
Class-level
Baseline separation Rs 4.45 on Chiralpak IG-3; no chiral inversion in rat model
S-enantiomer co-migration confirmed; suitable for enantioselective quantification
Rat plasma, oral racemic dose 100 mg/kg

Clinical Pharmacokinetic (PK) Profiling

Essential for the accurate determination of levodropropizine Cmax, AUC, and half-life in human plasma during Phase I-III clinical trials, where regulatory guidelines mandate rigorous matrix effect compensation using a matched SIL-IS [1].

Therapeutic Drug Monitoring (TDM)

Used in specialized clinical laboratories to quantify patient exposure to levodropropizine, particularly when investigating inter-individual variability or potential hepatotoxicity in patients with hepatic impairment [1].

Bioequivalence (BE) Studies

Critical for generic pharmaceutical manufacturers needing to prove that a new generic formulation of levodropropizine matches the pharmacokinetic profile of the reference listed drug (RLD) with high statistical confidence, relying on the d8-standard to minimize analytical variance [1].

Application Fit

Application
Selection Property
Validation Focus
PK and exposure-model studies
Co-eluting SIL-IS with +8 Da shift
AUC, Cmax endpoint review; matrix effect normalization
Bioanalytical method validation
≥98% purity and stable deuterium labeling
Accuracy/precision endpoint review; method documentation
Stereoselective bioanalysis
S-enantiomer configuration and co-migration
Stereochemical fidelity; chiral resolution verification
Human plasma bioanalysis research
Sensitivity benchmarks (LLOQ 0.25 ng/mL)
Inter-batch reproducibility; matrix variability assessment

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

244.202691853 Da

Monoisotopic Mass

244.202691853 Da

Heavy Atom Count

17

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